(2R)-Thiomorpholine-2-carboxylic acid (2R)-Thiomorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631153
InChI: InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
SMILES:
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol

(2R)-Thiomorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC18631153

Molecular Formula: C5H9NO2S

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

(2R)-Thiomorpholine-2-carboxylic acid -

Specification

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
IUPAC Name (2R)-thiomorpholine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Standard InChI Key ATOPRCUIYMBWLH-SCSAIBSYSA-N
Isomeric SMILES C1CS[C@H](CN1)C(=O)O
Canonical SMILES C1CSC(CN1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

(2R)-Thiomorpholine-2-carboxylic acid (C5_5H9_9NO2_2S) features a thiomorpholine backbone—a saturated ring comprising five carbon atoms, one nitrogen atom, and one sulfur atom—with a carboxylic acid group (-COOH) at position 2. The (R)-configuration at this carbon establishes its stereochemical identity, critical for its biological interactions.

Key Properties:

PropertyValue
Molecular FormulaC5_5H9_9NO2_2S
Molecular Weight147.19 g/mol
IUPAC Name(2R)-Thiomorpholine-2-carboxylic acid
Chiral CenterC2 (R-configuration)
SolubilityPolar solvents (e.g., water, DMSO)

The thiomorpholine ring adopts a chair conformation, with the sulfur atom contributing to electronic polarization. The carboxylic acid group enhances water solubility and enables hydrogen bonding, facilitating interactions with biological targets .

Synthesis and Stereochemical Control

The synthesis of (2R)-Thiomorpholine-2-carboxylic acid involves stereoselective methods to ensure enantiomeric purity. A validated approach utilizes L-amino acid oxidase-mediated bioactivation, as demonstrated in studies on structurally analogous compounds like L-thiomorpholine-3-carboxylic acid (L-TMC) .

Synthetic Pathway:

  • Cyclization: S-(2-Chloroethyl)-L-cysteine undergoes cyclization to form the thiomorpholine ring.

  • Oxidative Deamination: L-amino acid oxidase catalyzes the oxidation of the intermediate, generating an imine metabolite.

  • Stabilization: Sodium borohydride reduces the imine to yield the stable (R)-configured product .

Enantiomeric purity is confirmed via chiral HPLC, with recrystallization in ethanol/water mixtures enhancing optical resolution .

Biological Activity and Mechanisms

Cytotoxicity and Nephrotoxicity

(2R)-Thiomorpholine-2-carboxylic acid exhibits time- and concentration-dependent cytotoxicity in renal cells. Studies on L-TMC, a related analog, reveal that probenecid—an inhibitor of renal anion transport—significantly reduces cytotoxicity, implicating active uptake mechanisms in toxicity .

Key Findings:

  • Metabolic Activation: Rat kidney cytosol metabolizes the compound via L-amino acid oxidase, producing a reactive imine intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) .

  • Enzyme Inhibition: L-α-hydroxyisocaproic acid, a substrate for L-amino acid oxidase, inhibits metabolite formation and cytotoxicity by competing for enzymatic activity .

Enzymatic Interactions

The compound’s bioactivation by L-amino acid oxidase underscores its potential as a substrate for oxidative enzymes. The imine metabolite absorbs at 300 nm, with spectral shifts upon cyanide or borohydride addition confirming its formation .

Applications in Biomedical Research

Prodrug Development

The carboxylic acid group enables conjugation with therapeutic agents, facilitating prodrug designs. Acid-labile linkages allow targeted release in acidic environments (e.g., tumor microenvironments).

Enzyme Inhibition Studies

(2R)-Thiomorpholine-2-carboxylic acid serves as a tool compound to investigate L-amino acid oxidase kinetics and inhibition. Its metabolism provides insights into redox-sensitive enzymatic pathways.

Future Research Directions

  • Therapeutic Potential: Evaluate derivatives for kinase inhibition (e.g., LRRK2 in Parkinson’s disease).

  • Toxicological Screening: Assess chronic exposure effects in multi-organ systems.

  • Synthetic Optimization: Develop catalytic asymmetric synthesis routes for industrial-scale production.

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